An In-Depth Technical Guide to the Chemical Structure of 2,4-Dibromobenzene-1,3,5-triol
An In-Depth Technical Guide to the Chemical Structure of 2,4-Dibromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 2,4-Dibromobenzene-1,3,5-triol. Also known as 2,4-dibromophloroglucinol, this halogenated phenol is a subject of increasing interest due to its origins as a natural product and the established biological activities of the broader phloroglucinol class. This document offers a detailed exploration of its synthesis via the electrophilic bromination of phloroglucinol, addressing the challenges of regioselectivity and purification. Furthermore, a thorough analysis of its spectroscopic data is presented to aid in its unambiguous identification. This guide is intended to be a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development, providing the foundational knowledge required for the further investigation and potential application of this compound.
Introduction
2,4-Dibromobenzene-1,3,5-triol is a brominated derivative of phloroglucinol (benzene-1,3,5-triol), a compound of significant interest in the fields of medicinal and materials chemistry. The introduction of two bromine atoms onto the phloroglucinol scaffold dramatically influences its electronic and lipophilic properties, thereby modulating its chemical reactivity and biological activity. This compound has been identified as a naturally occurring substance in the red alga Rhabdonia verticillata, highlighting its relevance in marine natural product chemistry.[1]
The phloroglucinol core is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] The addition of halogens, particularly bromine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Therefore, 2,4-Dibromobenzene-1,3,5-triol represents a promising, yet underexplored, molecule for drug discovery and development.
This guide will provide a detailed examination of the chemical structure of 2,4-Dibromobenzene-1,3,5-triol, beginning with its fundamental properties and nomenclature. It will then delve into the complexities of its chemical synthesis, offering a detailed protocol for its preparation and purification. A significant portion of this document is dedicated to its spectroscopic characterization, providing a thorough analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Finally, the known and potential applications of this compound will be discussed, with a focus on its prospective role in drug development.
Chemical and Physical Properties
The fundamental properties of 2,4-Dibromobenzene-1,3,5-triol are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 2,4-Dibromobenzene-1,3,5-triol | PubChem |
| Synonyms | 2,4-dibromophloroglucinol | PubChem |
| CAS Number | 84743-75-9 | PubChem |
| Molecular Formula | C₆H₄Br₂O₃ | PubChem |
| Molecular Weight | 283.90 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Chemical Structure:
The structure of 2,4-Dibromobenzene-1,3,5-triol consists of a central benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 3, and 5, and two bromine (-Br) atoms at positions 2 and 4.
Caption: Generalized workflow for the synthesis of 2,4-Dibromobenzene-1,3,5-triol.
Challenges in Synthesis: Regioselectivity
A significant challenge in the synthesis of 2,4-Dibromobenzene-1,3,5-triol is the lack of regioselectivity in the bromination of phloroglucinol. [6]The high reactivity of the phloroglucinol ring often leads to the formation of a mixture of mono-, di-, and tri-brominated products, as well as different isomers of the dibrominated species. The use of two to three equivalents of bromine typically yields a mixture of di- and tribromophloroglucinol. [6] Experimental Protocol: Synthesis of a Mixture of Brominated Phloroglucinols
The following protocol is a representative method for the bromination of phloroglucinol, which will yield a mixture of products including 2,4-Dibromobenzene-1,3,5-triol.
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Dissolution: Dissolve phloroglucinol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
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Bromination: Slowly add a solution of bromine (2-2.5 equivalents) in the same solvent to the phloroglucinol solution at room temperature with constant stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
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Quenching: After the addition is complete and the reaction mixture is stirred for a short period (e.g., 30 minutes), the reaction is quenched by pouring it into a large volume of cold water.
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Isolation of Crude Product: The precipitated solid, which is a mixture of brominated phloroglucinols, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
Purification
The separation of 2,4-Dibromobenzene-1,3,5-triol from the crude reaction mixture is a critical and challenging step due to the similar polarities of the various brominated isomers.
Recommended Purification Method: Column Chromatography
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Stationary Phase: Silica gel is the recommended stationary phase.
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Mobile Phase: A gradient elution system is typically required. A common starting point is a non-polar solvent such as hexane or heptane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or diethyl ether.
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Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired 2,4-dibromo isomer.
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Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified 2,4-Dibromobenzene-1,3,5-triol.
High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative-scale purification to achieve higher purity. [6]
Spectroscopic Characterization
The unambiguous identification of 2,4-Dibromobenzene-1,3,5-triol relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected NMR data for 2,4-Dibromobenzene-1,3,5-triol are as follows:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, there will be one distinct signal for the aromatic proton at position 6. The chemical shift of this proton will be influenced by the deshielding effects of the adjacent hydroxyl and bromine substituents. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbons bearing the bromine atoms will be significantly shifted downfield compared to the carbons attached to hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2,4-Dibromobenzene-1,3,5-triol, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). The molecular ion peak (M⁺) region will exhibit a triplet of peaks with an approximate intensity ratio of 1:2:1.
Potential Applications and Future Directions
While specific studies on the biological activity of 2,4-Dibromobenzene-1,3,5-triol are limited, the known activities of related compounds suggest several promising avenues for future research.
Antimicrobial Activity
Phloroglucinol and its derivatives are known to possess significant antimicrobial properties. [4][5]Brominated phenols, in particular, have demonstrated potent activity against a range of bacteria and fungi. The presence of bromine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the phenolic hydroxyl groups can disrupt membrane integrity and interfere with essential cellular processes. Given these precedents, 2,4-Dibromobenzene-1,3,5-triol is a strong candidate for investigation as a novel antimicrobial agent.
Anti-inflammatory and Antioxidant Activity
Many phenolic compounds, including phloroglucinols, are potent antioxidants due to their ability to scavenge free radicals. Inflammation is often associated with oxidative stress, and compounds with dual anti-inflammatory and antioxidant properties are of great therapeutic interest. The electronic properties of the brominated phloroglucinol ring may influence its redox potential and, consequently, its antioxidant and anti-inflammatory efficacy.
Drug Development
The structural features of 2,4-Dibromobenzene-1,3,5-triol make it an attractive scaffold for the development of new therapeutic agents. The three hydroxyl groups provide multiple points for further chemical modification, allowing for the synthesis of a library of derivatives with diverse physicochemical properties and biological activities. The bromine atoms can also be utilized as handles for cross-coupling reactions to introduce further structural complexity.
Future Research Workflow
Caption: A proposed workflow for the future investigation of 2,4-Dibromobenzene-1,3,5-triol in drug discovery.
Conclusion
2,4-Dibromobenzene-1,3,5-triol is a fascinating molecule with a rich chemical background and significant potential for future applications, particularly in the realm of drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and characterization. The key challenge in its utilization lies in the development of efficient and selective synthetic and purification methods. Overcoming these hurdles will undoubtedly pave the way for a thorough investigation of its biological activities and the potential development of novel therapeutic agents based on this promising scaffold.
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Caption: Electrophilic aromatic substitution of phloroglucinol with two equivalents of bromine.[